Cyclohexanone O-prop-2-ynyl-oxime
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Overview
Description
Cyclohexanone O-prop-2-ynyl-oxime is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a cyclic amine with an alkyne functional group, making it a versatile compound for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone O-prop-2-ynyl-oxime typically involves the reaction of cyclohexanone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the imine bond. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone O-prop-2-ynyl-oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The alkyne group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexanone O-prop-2-ynyl-oxime has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexanone O-prop-2-ynyl-oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-prop-2-ynylsulfonium salts: These compounds share the alkyne functional group and exhibit similar reactivity.
N-substituted pyrrole-2-carboxaldehydes: These compounds also contain nitrogen and exhibit similar chemical behavior.
Uniqueness
Cyclohexanone O-prop-2-ynyl-oxime is unique due to its cyclic structure combined with the alkyne functional group, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
N-prop-2-ynoxycyclohexanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8-11-10-9-6-4-3-5-7-9/h1H,3-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYHRKAYTBPEOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCON=C1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391220 |
Source
|
Record name | N-prop-2-ynoxycyclohexanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174004-17-2 |
Source
|
Record name | N-prop-2-ynoxycyclohexanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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